molecular formula C12H9NO3S2 B11711480 5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one

5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one

Cat. No.: B11711480
M. Wt: 279.3 g/mol
InChI Key: BMTLYKHKIJKQDR-BJMVGYQFSA-N
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Description

5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one is a complex organic compound with the molecular formula C12H9NO3S2 and a molecular weight of 279.338 g/mol . This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a thiazolidinone ring. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-methyl-2-thioxo-thiazolidin-4-one with benzodioxole derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxole and thiazolidinone rings contribute to its stability and reactivity, making it a valuable compound in research and development .

Properties

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H9NO3S2/c1-13-11(14)10(18-12(13)17)5-7-2-3-8-9(4-7)16-6-15-8/h2-5H,6H2,1H3/b10-5+

InChI Key

BMTLYKHKIJKQDR-BJMVGYQFSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S

Origin of Product

United States

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